- Preparation of 2-amino-3-arylpropanoic acid and 2-amino-3-heterocyclylpropanoic acid derivatives as tryptophan hydroxylase inhibitors for the treatment of cancer, World Intellectual Property Organization, , ,
Cas no 945978-63-2 (bam)
bam structure
Product Name:bam
Numéro CAS:945978-63-2
Le MF:C14H10F4O
Mégawatts:270.222218036652
CID:2620542
Update Time:2023-09-21
bam Propriétés chimiques et physiques
Nom et identifiant
-
- 2,2,2-Trifluoro-1-(3'-fluoro-4-biphenylyl)ethanol
- 2,2,2-Trifluoro-1-(3'-fluorobiphenyl-4-yl)ethanol
- 3′-Fluoro-α-(trifluoromethyl)[1,1′-biphenyl]-4-methanol (ACI)
- 2,2,2-Trifluoro-1-(3′-fluorobiphenyl-4-yl)ethanol
- bam
-
- Piscine à noyau: 1S/C14H10F4O/c15-12-3-1-2-11(8-12)9-4-6-10(7-5-9)13(19)14(16,17)18/h1-8,13,19H
- La clé Inchi: RYIFCXNFAICWRE-UHFFFAOYSA-N
- Sourire: FC1C=C(C2C=CC(C(C(F)(F)F)O)=CC=2)C=CC=1
bam Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 15 min, 0 °C; 30 min
1.2 Solvents: Tetrahydrofuran ; 10 min; 3 h, reflux; cooled
1.3 Reagents: Water
1.2 Solvents: Tetrahydrofuran ; 10 min; 3 h, reflux; cooled
1.3 Reagents: Water
Référence
Méthode de production 2
Conditions de réaction
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 15 min, 0 °C; 30 min
1.2 Solvents: Tetrahydrofuran ; 10 min; 3 h, reflux; cooled
1.3 Reagents: Water
1.2 Solvents: Tetrahydrofuran ; 10 min; 3 h, reflux; cooled
1.3 Reagents: Water
Référence
- Preparation of multicyclic amino acid derivatives and their use as TPH1 inhibitors for treating serotonin-mediated diseases, World Intellectual Property Organization, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Chlorotrimethylsilane , Zinc , Sodium iodide Catalysts: Nickel, dichloro(4,4′-diphenyl-2,2′-bipyridine-κN1,κN1′)- Solvents: Dimethylacetamide ; 16 h, rt
Référence
- Direct Synthesis of α-Aryl-α-Trifluoromethyl Alcohols via Nickel Catalyzed Cross-Electrophile Coupling, Angewandte Chemie, 2022, 61(47),
Méthode de production 4
Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; 1 h, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Référence
- Access to Aryl and Heteroaryl Trifluoromethyl Ketones from Aryl Bromides and Fluorosulfates with Stoichiometric CO, Organic Letters, 2020, 22(11), 4068-4072
Méthode de production 5
Conditions de réaction
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 15 min, 0 °C; 30 min
1.2 Solvents: Tetrahydrofuran ; 10 min, rt; 3 h, rt → reflux; cooled
1.3 Reagents: Water
1.2 Solvents: Tetrahydrofuran ; 10 min, rt; 3 h, rt → reflux; cooled
1.3 Reagents: Water
Référence
- Preparation of multicyclic amino acid derivations as potent and selective THP1 inhibitors for treating metastatic bone disease, World Intellectual Property Organization, , ,
Méthode de production 6
Conditions de réaction
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 15 min, 0 °C; 0 °C → rt; 30 min, rt
1.2 Solvents: Tetrahydrofuran ; 10 min, rt; 3 h, rt → reflux
1.3 Solvents: Water ; cooled
1.2 Solvents: Tetrahydrofuran ; 10 min, rt; 3 h, rt → reflux
1.3 Solvents: Water ; cooled
Référence
- Tryptophan hydroxylase inhibitors for treating osteoporosis, World Intellectual Property Organization, , ,
Méthode de production 7
Conditions de réaction
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 15 min, 0 °C; 30 min
1.2 Solvents: Tetrahydrofuran ; 10 min; 3 h, reflux; cooled
1.3 Solvents: Water
1.2 Solvents: Tetrahydrofuran ; 10 min; 3 h, reflux; cooled
1.3 Solvents: Water
Référence
- Preparation of multicyclic amino acid derivative tryptophan hydroxylase inhibitors and methods of using them for affecting gastrointestinal transit and gastric emptying, World Intellectual Property Organization, , ,
Méthode de production 8
Conditions de réaction
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 15 min, 0 °C; 30 min
1.2 Solvents: Tetrahydrofuran ; 10 min; 3 h, reflux; cooled
1.3 Reagents: Water
1.2 Solvents: Tetrahydrofuran ; 10 min; 3 h, reflux; cooled
1.3 Reagents: Water
Référence
- Pharmaceutical compositions containing multicyclic amino acid derivative tryptophan hydroxylase inhibitors and methods of using them in treatment, prevention and combination therapy of pulmonary hypertension and related diseases, World Intellectual Property Organization, , ,
Méthode de production 9
Conditions de réaction
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 15 min, 0 °C; 30 min
1.2 Solvents: Tetrahydrofuran ; 10 min; 3 h, reflux; cooled
1.3 Reagents: Water
1.2 Solvents: Tetrahydrofuran ; 10 min; 3 h, reflux; cooled
1.3 Reagents: Water
Référence
- Preparation of multicyclic amino acid derivations as TPH1 inhibitors for treating serotonin-mediated diseases, World Intellectual Property Organization, , ,
Méthode de production 10
Conditions de réaction
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 15 min, 0 °C; 30 min
1.2 Solvents: Tetrahydrofuran ; 10 min; 3 h, reflux; cooled
1.3 Solvents: Water
1.2 Solvents: Tetrahydrofuran ; 10 min; 3 h, reflux; cooled
1.3 Solvents: Water
Référence
- Pharmaceutical compositions containing multicyclic amino acid derivative tryptophan hydroxylase inhibitors and methods of using them for reducing or avoiding serotonin-mediated adverse effects associated with the administration of one or more drugs, World Intellectual Property Organization, , ,
Méthode de production 11
Conditions de réaction
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 15 min, 0 °C; 30 min, 0 °C; 0 °C → rt
1.2 Solvents: Tetrahydrofuran ; 10 min, rt; 3 h, reflux; cooled
1.3 Reagents: Water
1.2 Solvents: Tetrahydrofuran ; 10 min, rt; 3 h, reflux; cooled
1.3 Reagents: Water
Référence
- Modulation of Peripheral Serotonin Levels by Novel Tryptophan Hydroxylase Inhibitors for the Potential Treatment of Functional Gastrointestinal Disorders, Journal of Medicinal Chemistry, 2008, 51(13), 3684-3687
bam Raw materials
- 3-FLUOROPHENYLMAGNESIUM BROMIDE
- 1-(4-Bromophenyl)-2,2,2-trifluoroethanol
- 1H-Isoindole-1,3(2H)-dione, 2-(2,2,2-trifluoroethoxy)-
- 3-Fluoro-4′-iodo-1,1′-biphenyl
- Ethanone, 2,2,2-trifluoro-1-(3'-fluoro[1,1'-biphenyl]-4-yl)-
bam Preparation Products
bam Littérature connexe
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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